3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoropropanoic acid
Overview
Description
3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoropropanoic acid is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a fluoropropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoropropanoic acid typically involves multiple steps, starting with the preparation of the piperidine ring. The tert-butoxycarbonyl group is introduced to protect the nitrogen atom during subsequent reactions. The fluoropropanoic acid moiety is then attached through a series of reactions, including halogenation and nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoropropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, particularly involving the fluorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoropropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}benzoic acid
- 2-{4-[(Tert-butoxy)carbonyl]piperidin-4-yl}phenylacetic acid
- 4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}benzoic acid
Uniqueness
3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoropropanoic acid is unique due to the presence of the fluoropropanoic acid moiety, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Biological Activity
3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoropropanoic acid, often referred to by its chemical structure or CAS number (1268519-63-6), is a compound of significant interest in medicinal chemistry, particularly in the development of targeted therapies. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₈FNO₃ |
Molecular Weight | 265.30 g/mol |
CAS Number | 1268519-63-6 |
LogP | 2.56 |
Solubility | Soluble in DMSO |
The biological activity of this compound is primarily linked to its role as a building block in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules designed to induce targeted protein degradation, which has emerged as a novel therapeutic strategy for treating various diseases, including cancer. The compound acts as a semi-flexible linker that facilitates the formation of ternary complexes with target proteins and E3 ligases, thereby enhancing the specificity and efficacy of the degradation process .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that derivatives incorporating this structure exhibited significant cytotoxicity against various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Colorectal Cancer (HCT116)
Table 1 summarizes the cytotoxic effects observed in these studies:
Mechanistic Studies
Mechanistic investigations revealed that the compound induces apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential loss and activation of caspases. Flow cytometry analysis confirmed an increase in early and late apoptotic cells upon treatment with this compound .
Case Studies
Case Study 1: Targeted Protein Degradation
In a study focusing on targeted protein degradation, researchers synthesized a PROTAC using this compound as a linker. The resulting molecule effectively degraded the oncogenic protein BCR-ABL in chronic myeloid leukemia cells, demonstrating a reduction in cell viability and tumor growth in xenograft models .
Case Study 2: Synergistic Effects with Chemotherapeutics
Another investigation evaluated the compound's ability to enhance the efficacy of existing chemotherapeutics. When combined with doxorubicin, it exhibited synergistic effects, leading to increased apoptosis rates in resistant cancer cell lines .
Properties
IUPAC Name |
2-fluoro-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22FNO4/c1-13(2,3)19-12(18)15-6-4-9(5-7-15)8-10(14)11(16)17/h9-10H,4-8H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRADHIGTPXWNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301154352 | |
Record name | 4-Piperidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-α-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301154352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1268519-63-6 | |
Record name | 4-Piperidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-α-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1268519-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-α-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301154352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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